(2S,4R)-1-((S)-2-(6-Aminohexanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride
説明
The compound (2S,4R)-1-((S)-2-(6-Aminohexanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride is a structurally complex molecule featuring a pyrrolidine-2-carboxamide backbone, a 4-hydroxy substituent, and a 4-(4-methylthiazol-5-yl)benzyl group. Its hydrochloride salt form enhances solubility for pharmacological applications. The molecule’s design incorporates a 6-aminohexanamido linker, which differentiates it from analogs with alternative substituents (e.g., isocyanide or chloroalkyl groups) . This compound is likely part of a PROTAC (Proteolysis-Targeting Chimera) platform, as evidenced by structural parallels to VHL E3 ligase-binding ligands in related molecules .
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-(6-aminohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O4S.ClH/c1-18-24(38-17-31-18)20-11-9-19(10-12-20)15-30-26(36)22-14-21(34)16-33(22)27(37)25(28(2,3)4)32-23(35)8-6-5-7-13-29;/h9-12,17,21-22,25,34H,5-8,13-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRZWVLWLLHPHX-ZBXLSASTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2S,4R)-1-((S)-2-(6-aminohexanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (commonly referred to as MDK7526) is a complex small molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article reviews the biological activity of MDK7526, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
- Molecular Formula : C22H30N4O3S
- Molecular Weight : 430.6 g/mol
- IUPAC Name : (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methylthiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
MDK7526 has been identified as a PROTAC (Proteolysis Targeting Chimera) that targets the eukaryotic translation initiation factor 4E (eIF4E), a protein implicated in various cancers due to its role in cap-dependent translation initiation. The overexpression of eIF4E is associated with tumor progression and poor prognosis in multiple cancer types. By facilitating the degradation of eIF4E through the ubiquitin-proteasome system, MDK7526 aims to inhibit tumor growth and enhance the efficacy of existing therapies.
In Vitro Studies
Research has demonstrated that MDK7526 exhibits significant anti-cancer activity in various cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and K562 (leukemia).
- Concentration Range : 25–200 µM.
- Findings : While initial studies indicated no significant reduction in eIF4E protein levels at these concentrations, subsequent investigations suggested that low cellular permeability may hinder its effectiveness. Optimization of the compound's structure could enhance its bioavailability and therapeutic potential .
Efficacy in Animal Models
In vivo studies have yet to be extensively documented for MDK7526; however, preliminary data suggest promising results in animal models of cancer. These studies are critical for evaluating the pharmacokinetics and pharmacodynamics of the compound.
Case Study 1: Targeting eIF4E
A study focused on developing PROTACs based on MDK7526 demonstrated that these compounds could induce proteasomal degradation of eIF4E more effectively than traditional inhibitors. The research highlighted the potential for lower concentrations to achieve desired biological effects due to the catalytic nature of PROTACs .
Case Study 2: Combination Therapies
Another area of investigation involves combining MDK7526 with other chemotherapeutic agents to enhance overall efficacy. This approach aims to exploit synergistic effects that could lead to improved outcomes in resistant cancer types.
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C22H30N4O3S |
| Molecular Weight | 430.6 g/mol |
| Target Protein | eIF4E |
| Cell Lines Tested | MDA-MB-231, K562 |
| Concentration Range | 25–200 µM |
| Mechanism | PROTAC-mediated degradation |
類似化合物との比較
Structural Analogs
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- The 6-aminohexanamido linker in the target compound may improve solubility and proteasome engagement compared to shorter or non-polar linkers (e.g., isocyanide in compound 44) .
- Chloroalkyl linkers (e.g., in compounds 75–76) are designed for controlled degradation kinetics but may introduce off-target reactivity .
Functional and Pharmacological Comparisons
- The aminohexanamido linker may enhance ternary complex formation .
- Gene Expression Profiles: Structurally similar compounds (Tanimoto Coefficient >0.85) have a 20% likelihood of sharing significant gene expression similarities, per . This suggests that minor structural changes (e.g., linker length, substituent polarity) can drastically alter biological responses .
- Mechanistic Overlap : Compounds with shared scaffolds (e.g., 4-hydroxy pyrrolidine core) often exhibit conserved mechanisms of action (MOAs), as seen in systems pharmacology studies of natural products .
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